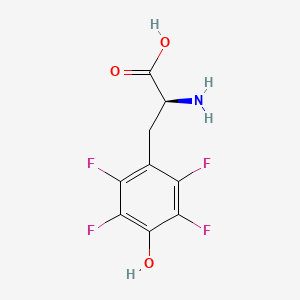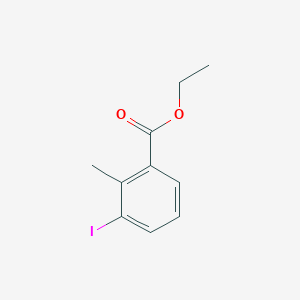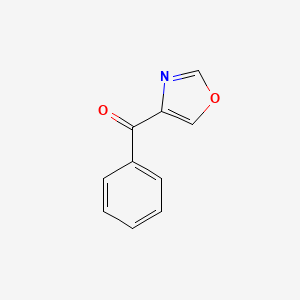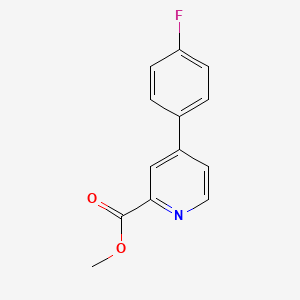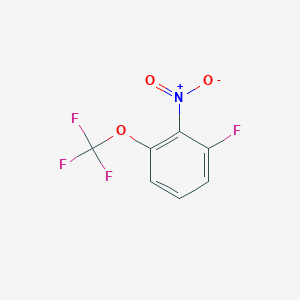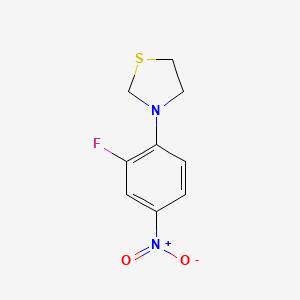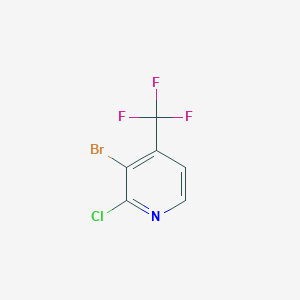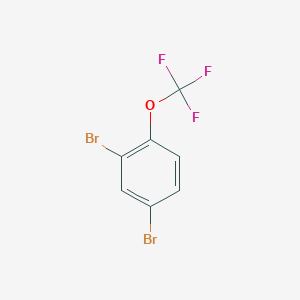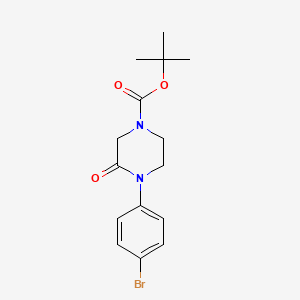
Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl (4-bromophenyl)carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It’s an organic ester that belongs to the family of benzoic acid esters . This compound is commonly used in various research fields and industrial applications.
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate” were not found, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of similar compounds like tert-butyl (4-bromophenyl)carbamate has been established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR and UV spectroscopy, and mass-spectrometry .
Chemical Reactions Analysis
Tert-butyl (4-bromophenyl)carbamate serves as an ideal substrate for Suzuki coupling reactions . In combination with triethylsilane, the tris-4-bromophenylamminium radical cation, also known as magic blue (MB •+), mediates the catalytic de-tert-butylation of tert-butyl esters .
Physical And Chemical Properties Analysis
Tert-butyl (4-bromophenyl)carbamate is a white to off-white crystalline solid with a molecular weight of 272.14 g/mol . It’s insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and acetone .
Aplicaciones Científicas De Investigación
1. Structural Studies and Molecular Configurations
- The six-membered ring of related esters, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration, revealing insights into molecular geometry and hydrogen bonding patterns (Kolter, Rübsam, Giannis, & Nieger, 1996).
2. Synthesis Methods and Derivative Formation
- An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from 4-methylpyridinium, highlighting a method that is simple and suitable for industrial scale-up (Xin-zhi, 2011).
3. Diastereoselective Synthesis and Peptidomimetic Applications
- Selective O-deprotection and C3-alkylation of tert-butyl 4-oxopiperidine-1-carboxylate derivatives allow the synthesis of diastereomerically pure constrained peptidomimetics, providing a pathway to diverse peptidomimetic structures (Franceschini, Sonnet, & Guillaume, 2005).
4. Crystal Structure Analysis
- X-ray studies of tert-butyl 6-isobutyl-2,4-dioxopiperidine-1-carboxylate derivatives offer insights into molecular packing and hydrogen bonding, critical for understanding compound stability and interactions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
5. Chiral Auxiliary Applications
- Use of tert-butyl 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution processes illustrates its potential in stereoselective carbon-carbon bond formation, enhancing the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZRSWMPPWOOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

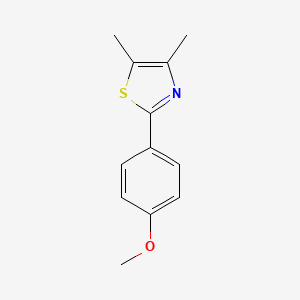
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)

